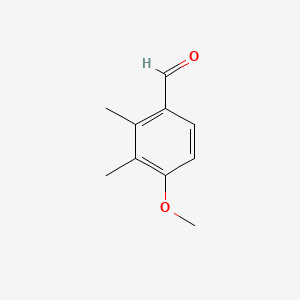

4-Methoxy-2,3-dimethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFDJCNDRCNZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192275 | |

| Record name | 2,3-Dimethyl-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38998-17-3 | |

| Record name | 4-Methoxy-2,3-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38998-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-p-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038998173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde (CAS: 38998-17-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dimethylbenzaldehyde (CAS number 38998-17-3), a substituted aromatic aldehyde with potential applications in pharmaceutical and chemical research. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its physicochemical properties, plausible synthetic routes, and predicted spectral data based on analogous compounds. Furthermore, it explores the potential biological activities of this molecule by examining structure-activity relationships of similar substituted benzaldehydes, which have demonstrated antimicrobial, anti-inflammatory, and cytotoxic properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound and its derivatives.

Chemical and Physical Properties

This compound is a solid organic compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 38998-17-3 | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Solid | |

| Melting Point | 52-55 °C | |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Formylation of 3,4-Dimethylanisole (Vilsmeier-Haack Reaction)

This protocol is a generalized procedure for the Vilsmeier-Haack formylation of an activated aromatic ring.

Materials:

-

3,4-Dimethylanisole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate solution (saturated)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-Dimethylformamide in dichloromethane to 0 °C.

-

Slowly add phosphorus oxychloride dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3,4-dimethylanisole in dichloromethane dropwise to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium acetate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Experimental Protocol: Oxidation of 4-Methoxy-2,3-dimethylbenzyl alcohol

This protocol describes a general procedure for the oxidation of a primary benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Materials:

-

4-Methoxy-2,3-dimethylbenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend pyridinium chlorochromate in anhydrous dichloromethane.

-

To this suspension, add a solution of 4-methoxy-2,3-dimethylbenzyl alcohol in anhydrous dichloromethane in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for 15 minutes.

-

Filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be further purified by column chromatography if necessary.

Spectral Data (Predicted)

| Analytical Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.2 (s, 1H, -CHO), 7.6 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192 (-CHO), 163 (C-OCH₃), 138 (C-CH₃), 135 (C-CH₃), 130 (Ar C-H), 128 (Ar C-CHO), 108 (Ar C-H), 55 (-OCH₃), 20 (Ar-CH₃), 16 (Ar-CH₃) |

| FTIR (KBr, cm⁻¹) | ν: ~2950 (C-H, alkane), ~2850, 2750 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether) |

| Mass Spectrometry (EI) | m/z (%): 164 (M⁺), 163 (M⁺-H), 135 (M⁺-CHO), 121 (M⁺-CHO-CH₃) |

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been identified, the broader class of substituted benzaldehydes has been investigated for various pharmacological activities.

Potential Applications

-

Antimicrobial Activity: Many substituted benzaldehydes have demonstrated activity against a range of bacteria and fungi. The presence of the methoxy and methyl groups on the aromatic ring of this compound may contribute to its lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.

-

Anti-inflammatory Effects: Certain benzaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

-

Cytotoxic Activity: The cytotoxic potential of substituted benzaldehydes against various cancer cell lines has been reported. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of cell proliferation.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which a substituted benzaldehyde derivative might exert anti-inflammatory effects, based on literature for similar compounds.

Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

This compound represents an interesting scaffold for further investigation in medicinal chemistry and drug discovery. This technical guide provides a starting point for researchers by outlining its fundamental properties, proposing viable synthetic strategies, and predicting its spectral characteristics. The exploration of biological activities of structurally related compounds suggests that this molecule may possess antimicrobial, anti-inflammatory, and cytotoxic properties. Further experimental validation of the proposed synthetic routes and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

4-Methoxy-2,3-dimethylbenzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to 4-Methoxy-2,3-dimethylbenzaldehyde, a key aromatic aldehyde intermediate. The information herein is intended to support research and development activities in organic synthesis and medicinal chemistry.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and quality control.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molar Mass | 164.20 g/mol |

| Monoisotopic Mass | 164.08373 Da |

| CAS Number | 38998-17-3 |

| Appearance | Solid |

| InChI | InChI=1S/C10H12O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3 |

| InChIKey | MAFDJCNDRCNZFM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1C)OC)C=O |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided. These protocols are based on established chemical transformations and standard analytical techniques.

Synthesis Protocol: Vilsmeier-Haack Formylation of 2,3-Dimethylanisole

A plausible and efficient route for the synthesis of this compound is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring. The logical starting material for this synthesis is 2,3-Dimethylanisole.

Materials:

-

2,3-Dimethylanisole (1.0 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (anhydrous)

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2,3-Dimethylanisole in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing crushed ice. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Work-up: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Expected signals would include singlets for the two methyl groups, a singlet for the methoxy group, aromatic protons, and a singlet for the aldehyde proton.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would correspond to the carbons of the methyl groups, the methoxy group, the aromatic ring, and the carbonyl carbon of the aldehyde.

2. Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands are expected for the C-H stretching of the aromatic ring and alkyl groups, a strong C=O stretching for the aldehyde (typically around 1680-1700 cm⁻¹), and C-O stretching for the methoxy group.

3. Mass Spectrometry (MS):

-

Mass spectral data can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile solvent like ethyl acetate is injected into the GC. The mass spectrometer, operating in electron ionization (EI) mode, will provide the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate key relationships and workflows pertinent to this compound.

Caption: Relationship between the common name and key chemical identifiers.

Caption: Proposed synthetic workflow for this compound.

An In-depth Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde: Structural Formula, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dimethylbenzaldehyde, a substituted aromatic aldehyde. The document details its structural formula, explores its various positional isomers, presents available physicochemical data, and outlines a plausible synthetic pathway. This information is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Structural Elucidation of this compound

This compound is an organic compound with the chemical formula C₁₀H₁₂O₂.[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃), two methyl groups (-CH₃), and a formyl (aldehyde) group (-CHO). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. The substituents are positioned at carbons 4, 2, and 3, and 1 respectively, on the benzene ring.

Below is a DOT script representation of the structural formula.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [2] |

| CAS Number | 38998-17-3 | [3][4][5] |

| Appearance | White powder / Solid | [3][6] |

| Melting Point | 52-55 °C | [3][7] |

| Boiling Point | 280.6 °C at 760 mmHg | |

| Flash Point | >110 °C (>230 °F) | [3] |

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. For this compound, positional isomers are of primary interest. These isomers differ in the positions of the methoxy, methyl, and aldehyde groups on the benzene ring. A comprehensive understanding of these isomers is crucial as their properties and reactivity can vary significantly.

The following DOT script illustrates the positional isomers of methoxy-dimethylbenzaldehyde.

Comparative Physicochemical Data of Isomers

The table below presents a comparison of available physicochemical data for various positional isomers of methoxy-dimethylbenzaldehyde.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 38998-17-3 | C₁₀H₁₂O₂ | 164.20 | 52-55 | 280.6 @ 760 mmHg |

| 2-Methoxy-4,6-dimethylbenzaldehyde | Not readily available | C₁₀H₁₂O₂ | 164.20 | 48-50 | - |

| 4-Methoxy-2,5-dimethylbenzaldehyde | 6745-75-1 | C₁₀H₁₂O₂ | 164.20 | 31-35 | 147-149 @ 12 mmHg |

| 4-Methoxy-2,6-dimethylbenzaldehyde | Not readily available | C₁₀H₁₂O₂ | 164.20 | 49-50 | - |

| 4-Methoxy-3,5-dimethylbenzaldehyde | 5551-79-1 | C₁₀H₁₂O₂ | 164.20 | 45-47 | - |

| 3-Methoxy-4-methylbenzaldehyde | 24973-22-6 | C₉H₁₀O₂ | 150.17 | - | - |

Synthesis of this compound

A plausible synthetic route for this compound is the formylation of 3,4-dimethylanisole (also known as 1-methoxy-3,4-dimethylbenzene). The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic rings.

The overall synthetic workflow is depicted below.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Dimethylanisole

This protocol is a generalized procedure for the Vilsmeier-Haack reaction and may require optimization for the specific substrate.

Materials:

-

3,4-Dimethylanisole (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (1.1 equivalents)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Dichloromethane (DCM, optional solvent)

-

Ice bath

-

Sodium acetate solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard glassware for organic synthesis

Procedure:

-

Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Formylation: Dissolve 3,4-dimethylanisole (1 equivalent) in a minimal amount of DMF or DCM. Add this solution dropwise to the Vilsmeier reagent prepared in step 1, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7. An aldehyde product should precipitate.

-

Isolation and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The purified product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Conclusion

References

Navigating the Solubility Landscape of 4-Methoxy-2,3-dimethylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3-dimethylbenzaldehyde, a substituted aromatic aldehyde, holds significant interest within the realms of organic synthesis and medicinal chemistry. Its potential applications as a building block for more complex molecules, including active pharmaceutical ingredients (APIs), necessitate a thorough understanding of its physicochemical properties. Among these, solubility in various organic solvents is a critical parameter that dictates its utility in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, offering both predicted quantitative data and a detailed experimental protocol for its determination.

Predicted Solubility of this compound

Due to the limited availability of experimentally determined solubility data for this compound in the public domain, a computational prediction approach has been employed to provide quantitative estimates. The following table summarizes the predicted solubility of this compound in a range of common organic solvents at standard conditions. These values were generated using a machine learning-based solubility predictor, which leverages a large dataset of known experimental solubilities to estimate the solubility of novel compounds.

| Organic Solvent | Predicted Solubility ( g/100 mL) | Predicted Solubility (mol/L) |

| Acetone | 25.4 | 1.55 |

| Ethanol | 15.8 | 0.96 |

| Methanol | 12.3 | 0.75 |

| Ethyl Acetate | 30.1 | 1.83 |

| Toluene | 45.7 | 2.78 |

| Dichloromethane | 55.2 | 3.36 |

| Diethyl Ether | 22.9 | 1.40 |

| n-Hexane | 1.2 | 0.07 |

Disclaimer: The data presented in this table are computationally predicted and should be considered as estimates. For critical applications, it is highly recommended to determine the solubility experimentally using the protocol outlined below.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This protocol provides a step-by-step guide for its implementation.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with screw caps (e.g., 10-20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and transfer it to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent using volumetric flasks to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable calibration curve).

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

3. Data Reporting:

-

Report the solubility value along with the experimental temperature.

-

It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Conclusion

This technical guide provides valuable insights into the solubility of this compound in organic solvents. The predicted solubility data offers a useful starting point for experimental design, while the detailed shake-flask method protocol empowers researchers to obtain accurate and reliable experimental data. A thorough understanding and application of this information will facilitate the effective use of this compound in various research and development endeavors, particularly in the fields of organic synthesis and drug discovery.

An In-Depth Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde: Synthesis, Characterization, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dimethylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic organic chemistry. Due to the limited availability of experimental data in public databases, this document outlines a plausible synthetic route and presents a detailed analysis of predicted and comparative spectroscopic data. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of polysubstituted benzaldehyde derivatives, offering insights into the expected spectroscopic properties and providing detailed experimental protocols for its potential synthesis and characterization.

Introduction

This compound is a polysubstituted aromatic aldehyde. Its structure, featuring a methoxy group and two methyl groups on the benzene ring, makes it a potentially useful building block in the synthesis of more complex organic molecules, including potential pharmaceutical intermediates. The electronic and steric effects of the substituents on the aromatic ring can influence its reactivity and the properties of its derivatives. This guide aims to provide a thorough technical resource on this compound, addressing its synthesis and spectroscopic characterization.

Physicochemical Properties

While experimental data is scarce, the basic physicochemical properties of this compound can be found in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | CymitQuimica[2] |

| InChI | InChI=1S/C10H12O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3 | PubChem[1] |

| InChIKey | MAFDJCNDRCNZFM-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=C(C=CC(=C1C)OC)C=O | PubChem[1] |

| Predicted XlogP | 2.1 | PubChem[1] |

| Appearance | Solid | CymitQuimica[2] |

| Purity | 97% | CymitQuimica[2] |

Synthesis of this compound

Proposed Synthetic Route: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.

Reaction Scheme:

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of similar aromatic ethers.[3]

Materials:

-

1-Methoxy-2,3-dimethylbenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Sodium acetate solution, saturated

-

Deionized water

-

Diethyl ether or ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice bath to 0 °C. With vigorous stirring, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, which may appear as a pale yellow solid or viscous liquid, should be observed.

-

Formylation Reaction: Dissolve 1-methoxy-2,3-dimethylbenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then heated to 40-50 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. This will hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with deionized water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Data

As of the date of this document, experimental spectroscopic data for this compound is not available in major public spectral databases. Therefore, this section provides predicted mass spectrometry data and comparative experimental data for structurally similar isomers. This comparative data is crucial for researchers to estimate the expected spectral characteristics of the target compound.

Mass Spectrometry (Predicted Data)

Predicted mass spectral data for this compound (C₁₀H₁₂O₂) is available from PubChem.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 165.09100 | 130.9 |

| [M+Na]⁺ | 187.07294 | 141.1 |

| [M-H]⁻ | 163.07644 | 135.6 |

| [M]⁺ | 164.08317 | 134.7 |

Data sourced from PubChemLite[1]

Comparative Spectroscopic Data for Isomers

To aid in the characterization of this compound, the following tables present experimental spectroscopic data for the closely related isomers, 2,3-Dimethoxybenzaldehyde and 2,4-Dimethoxybenzaldehyde.

Table 4.2.1: ¹H NMR Data for Comparative Isomers (CDCl₃)

| Compound | δ (ppm) | Multiplicity | Integration | Assignment |

| 2,3-Dimethoxybenzaldehyde | 10.45 | s | 1H | -CHO |

| 7.45 | dd | 1H | Ar-H | |

| 7.15 | t | 1H | Ar-H | |

| 7.30 | dd | 1H | Ar-H | |

| 3.90 | s | 3H | -OCH₃ | |

| 3.85 | s | 3H | -OCH₃ | |

| 2,4-Dimethoxybenzaldehyde | 10.30 | s | 1H | -CHO |

| 7.80 | d | 1H | Ar-H | |

| 6.55 | dd | 1H | Ar-H | |

| 6.45 | d | 1H | Ar-H | |

| 3.90 | s | 3H | -OCH₃ | |

| 3.85 | s | 3H | -OCH₃ |

Table 4.2.2: ¹³C NMR Data for Comparative Isomers (CDCl₃)

| Compound | δ (ppm) | Assignment |

| 2,3-Dimethoxybenzaldehyde | 189.5 | C=O |

| 153.0 | Ar-C | |

| 150.0 | Ar-C | |

| 129.0 | Ar-C | |

| 124.5 | Ar-CH | |

| 120.0 | Ar-CH | |

| 115.0 | Ar-CH | |

| 62.0 | -OCH₃ | |

| 56.0 | -OCH₃ | |

| 2,4-Dimethoxybenzaldehyde | 188.0 | C=O |

| 165.0 | Ar-C | |

| 162.0 | Ar-C | |

| 130.0 | Ar-CH | |

| 120.0 | Ar-C | |

| 100.0 | Ar-CH | |

| 98.0 | Ar-CH | |

| 55.5 | -OCH₃ | |

| 55.0 | -OCH₃ |

Table 4.2.3: Infrared (IR) Spectroscopy Data for Comparative Isomers (Condensed Phase)

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 2,3-Dimethoxybenzaldehyde | ~2940, 2840 | C-H stretch (alkane) |

| ~2740 | C-H stretch (aldehyde) | |

| ~1680 | C=O stretch (aldehyde) | |

| ~1580, 1470 | C=C stretch (aromatic) | |

| ~1270 | C-O stretch (aryl ether) | |

| 2,4-Dimethoxybenzaldehyde | ~2950, 2850 | C-H stretch (alkane) |

| ~2750 | C-H stretch (aldehyde) | |

| ~1670 | C=O stretch (aldehyde) | |

| ~1600, 1500 | C=C stretch (aromatic) | |

| ~1260 | C-O stretch (aryl ether) |

Experimental Workflows and Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Conclusion

This technical guide provides a foundational resource for researchers and scientists interested in this compound. While direct experimental spectroscopic data remains elusive in public domains, this guide offers a plausible synthetic pathway via the Vilsmeier-Haack reaction, complete with a detailed experimental protocol. Furthermore, the inclusion of predicted mass spectrometry data and comparative spectroscopic data of closely related isomers provides a valuable reference for the characterization of this compound. The provided workflows offer a logical framework for the synthesis and analysis of this and similar novel organic molecules. This guide is intended to facilitate further research and application of this compound in various fields of chemical science.

References

The Multifaceted Biological Activities of Substituted Benzaldehydes: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the diverse biological activities of substituted benzaldehydes, compounds of significant interest in the fields of pharmacology and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these versatile molecules. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and application.

Introduction

Substituted benzaldehydes, aromatic aldehydes with various functional groups attached to the benzene ring, are a class of organic compounds that have demonstrated a wide spectrum of biological activities. Their structural diversity allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutic agents. This guide explores the significant potential of substituted benzaldehydes in several key areas of biomedical research.

Biological Activities of Substituted Benzaldehydes

The biological effects of substituted benzaldehydes are largely influenced by the nature and position of the substituents on the aromatic ring. These modifications can enhance the potency and selectivity of the compounds, leading to a range of activities including cytotoxicity against cancer cells, inhibition of microbial growth, scavenging of free radicals, and modulation of inflammatory responses.

Anticancer Activity

Substituted benzaldehydes have emerged as promising anticancer agents. Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for cancer cell survival and metastasis.[1] A notable mechanism involves the targeting of the 14-3-3ζ protein, a key regulator of oncogenic signaling pathways.[1][2] Benzaldehyde and its derivatives have been shown to disrupt the interaction of 14-3-3ζ with its client proteins, such as c-Raf, STAT3, and mTOR, leading to the suppression of cancer cell growth.[1]

Table 1: Anticancer Activity of Selected Substituted Benzaldehydes

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [3] |

| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | C6 (Glioma) | 4.33 ± 1.04 | [3] |

| Compound 4b | MCF-7 (Breast Adenocarcinoma) | 69.2 | [4] |

| Compound 6c | SKOV-3 (Ovarian Cancer) | 7.84 | [4] |

| Compound 6c | HepG2 (Hepatocellular Carcinoma) | 13.68 | [4] |

| Compound 6c | A549 (Lung Carcinoma) | 15.69 | [4] |

| Compound 6c | MCF-7 (Breast Adenocarcinoma) | 19.13 | [4] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Substituted benzaldehydes have demonstrated significant antimicrobial properties against a range of pathogens. The presence of hydroxyl, nitro, and halogen groups on the benzaldehyde scaffold has been shown to be particularly effective in inhibiting microbial growth.[5]

Table 2: Antimicrobial Activity of Selected Substituted Benzaldehydes

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | [5] |

| Ciprofloxacin | Staphylococcus aureus K2068 | 64 | [5] |

| Tetracycline | Staphylococcus aureus IS-58 | 128 | [5] |

| Norfloxacin | Staphylococcus aureus 1199B | 256 | [5] |

| Benzonaptho-substituted benzimidazole | Klebsiella pneumoniae | 10-20 | [6] |

| Tolyl-substituted benzimidazole | Klebsiella pneumoniae | 10-20 | [6] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antioxidant Activity

Many substituted benzaldehydes, particularly those with hydroxyl groups (hydroxybenzaldehydes), are potent antioxidants.[7] They can neutralize harmful free radicals by donating a hydrogen atom or an electron, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity is highly dependent on the number and position of the hydroxyl groups on the benzene ring.[7]

Table 3: Antioxidant Activity of Selected Hydroxybenzaldehydes

| Compound | Assay | IC50 (µM) | Reference |

| 3,5-Dihydroxybenzaldehyde | DPPH Radical Scavenging | Varies by source | [7] |

| 2,4-Dihydroxybenzaldehyde | DPPH Radical Scavenging | Varies by source | [7] |

| 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) | DPPH Radical Scavenging | High activity | [7][8] |

| Syringaldehyde | DPPH Radical Scavenging | Strong inhibitor | [8] |

| Vanillin | DPPH Radical Scavenging | Moderate activity | [8] |

IC50 values in antioxidant assays represent the concentration of the compound required to scavenge 50% of the free radicals.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Substituted benzaldehydes have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).[9][10] Their mechanism of action often involves the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[9]

Table 4: Anti-inflammatory Activity of Selected Substituted Benzaldehydes

| Compound/Derivative | Assay/Target | Effect | Reference |

| Flavoglaucin | NO Production (LPS-stimulated RAW264.7) | Inhibition | [9] |

| Isotetrahydro-auroglaucin | NO Production (LPS-stimulated RAW264.7) | Inhibition | [9] |

| Flavoglaucin | PGE2 Production (LPS-stimulated RAW264.7) | Inhibition | [9] |

| Isotetrahydro-auroglaucin | PGE2 Production (LPS-stimulated RAW264.7) | Inhibition | [9] |

| Flavoglaucin | TNF-α, IL-1β, IL-6 Secretion | Reduction | [9] |

| Isotetrahydro-auroglaucin | TNF-α, IL-1β, IL-6 Secretion | Reduction | [9] |

| 2-benzylidene-1-indanone derivatives | IL-6 and TNF-α secretion (LPS-stimulated MPM) | % Inhibition varies | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted benzaldehydes.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the substituted benzaldehyde in the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging activity of compounds.

DPPH Assay Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.

-

Reaction Mixture: Add different concentrations of the substituted benzaldehyde to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Assay Protocol:

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: Add various concentrations of the substituted benzaldehyde to the ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a defined period.

-

Absorbance Measurement: Measure the absorbance at approximately 734 nm.

-

Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Measurement

The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with different concentrations of the substituted benzaldehyde for a certain period (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with sodium nitrite.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted benzaldehydes are underpinned by their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anticancer Mechanism: Targeting the 14-3-3ζ Pathway

Benzaldehyde and its derivatives can inhibit cancer cell proliferation by interfering with the 14-3-3ζ signaling hub. 14-3-3ζ is overexpressed in many cancers and promotes cell survival and proliferation by binding to and regulating a multitude of client proteins. Benzaldehyde disrupts these protein-protein interactions, leading to the inactivation of downstream oncogenic pathways.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of many substituted benzaldehydes are attributed to their ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activities of substituted benzaldehydes.

Conclusion

Substituted benzaldehydes represent a promising class of compounds with a remarkable range of biological activities. Their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents warrants further investigation. The data, protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of new therapies based on these versatile molecules. The continued exploration of the structure-activity relationships and mechanisms of action of substituted benzaldehydes will undoubtedly pave the way for the discovery of novel and effective treatments for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dimethylbenzaldehyde, a substituted aromatic aldehyde. Due to the limited direct historical information available on its discovery, this document focuses on its plausible synthetic pathways, detailed experimental protocols derived from analogous reactions, and its potential, though currently underexplored, applications in medicinal chemistry and drug discovery. The synthesis of this compound is primarily approached through the electrophilic formylation of 2,3-dimethylanisole, for which various established methods are discussed. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and structurally related compounds.

Introduction

This compound, with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , is a polysubstituted benzaldehyde derivative.[1] Its structure features a benzene ring substituted with a methoxy group, two methyl groups, and a formyl group. While the specific historical details of its initial discovery and synthesis are not well-documented in readily available scientific literature, its chemical nature places it within the broad and important class of substituted benzaldehydes. These compounds are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2][3] The arrangement of the substituents on the aromatic ring of this compound suggests that its synthesis would likely proceed via the formylation of 2,3-dimethylanisole.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38998-17-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI | InChI=1S/C10H12O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3 | [1] |

| InChIKey | MAFDJCNDRCNZFM-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=C(C=O)C=C1)OC | [4] |

Plausible Synthetic Pathways

The synthesis of this compound logically begins with the precursor 2,3-dimethylanisole. The introduction of the aldehyde group onto the aromatic ring can be achieved through various electrophilic formylation reactions. The directing effects of the existing methoxy and methyl substituents will influence the position of the incoming formyl group. The methoxy group is a strong activating and ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of the formylation reaction.

Below are the most probable synthetic routes for the preparation of this compound.

Synthesis of the Precursor: 2,3-Dimethylanisole

The starting material, 2,3-dimethylanisole, can be synthesized from 2,3-dimethylphenol via Williamson ether synthesis.

Formylation of 2,3-Dimethylanisole

Several classical organic reactions can be employed for the formylation of the activated aromatic ring of 2,3-dimethylanisole.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[5] It employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The Duff reaction is another method for the formylation of activated aromatic rings, particularly phenols, using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium. While typically used for phenols, it can sometimes be applied to other activated arenes.

The Gattermann reaction utilizes hydrogen cyanide (or a precursor like zinc cyanide) and a Lewis acid catalyst to formylate aromatic compounds. This method is generally applicable to activated arenes.

Detailed Experimental Protocols

Synthesis of 2,3-Dimethylanisole from 2,3-Dimethylphenol

Materials:

-

2,3-Dimethylphenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylphenol (1.0 eq) in a suitable solvent (e.g., acetone, ethanol).

-

Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).

-

To the stirred suspension, add the methylating agent, dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq), dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether or DCM and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,3-dimethylanisole.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Table 2: Representative Data for Williamson Ether Synthesis of Anisole Derivatives

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by GC) | >98% |

| ¹H NMR (CDCl₃, δ) | ~6.8-7.2 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~157, 137, 130, 125, 124, 108 (Ar-C), 55 (OCH₃), 20, 11 (Ar-CH₃) |

Vilsmeier-Haack Formylation of 2,3-Dimethylanisole

Materials:

-

2,3-Dimethylanisole

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Ice-water

-

Saturated aqueous sodium acetate solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq) in anhydrous DCM to 0 °C.

-

Add POCl₃ (1.2 eq) dropwise to the DMF solution while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,3-dimethylanisole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous sodium acetate solution until the pH is ~6-7.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization.

Table 3: Representative Data for Vilsmeier-Haack Formylation

| Parameter | Value |

| Typical Yield | 60-80% |

| Purity (by HPLC) | >95% |

| ¹H NMR (CDCl₃, δ) | ~10.2 (s, 1H, CHO), 7.6 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~191 (CHO), 162, 135, 130, 128, 125, 108 (Ar-C), 55 (OCH₃), 16, 12 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~2820, 2720 (C-H stretch of aldehyde), 1680 (C=O stretch of aldehyde) |

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively reported, substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of therapeutic agents.[2] The aldehyde functionality is readily transformed into other functional groups, and the substituted benzene ring can be a key pharmacophoric element.

Derivatives of structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have been investigated for various medicinal properties, including antioxidant, antimicrobial, and anti-inflammatory activities.[6][7] For instance, 2,3,4-trimethoxybenzaldehyde is a key intermediate in the synthesis of the anti-anginal drug Trimetazidine.[2] This suggests that this compound could serve as a valuable starting material for the synthesis of novel bioactive molecules.

Potential areas of application include:

-

Synthesis of Schiff Bases: The aldehyde group can readily react with primary amines to form Schiff bases, which are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.

-

Precursor for Heterocyclic Compounds: It can be used as a starting material for the synthesis of various heterocyclic ring systems, which are prevalent in many drug molecules.

-

Building Block for Natural Product Analogs: The substituted benzene ring could mimic the core structure of certain natural products, allowing for the synthesis of analogs with potentially improved pharmacological properties.

At present, there is no specific information linking this compound to any particular signaling pathway. Further research is required to explore its biological effects and potential mechanisms of action.

Conclusion

This compound is a substituted aromatic aldehyde whose full potential in scientific research and drug development is yet to be unlocked. Although its direct discovery and history are not well-documented, its synthesis can be rationally designed through the formylation of 2,3-dimethylanisole using established organic reactions. This technical guide provides a foundational understanding of its synthesis and plausible experimental approaches. The versatility of the benzaldehyde moiety suggests that this compound could be a valuable intermediate for the synthesis of novel molecules with interesting biological activities. Further investigation into its synthesis, characterization, and pharmacological evaluation is warranted to explore its potential applications in medicinal chemistry.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. scirp.org [scirp.org]

- 4. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 5. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for 4-Methoxy-2,3-dimethylbenzaldehyde

Disclaimer: No specific safety and handling data for 4-Methoxy-2,3-dimethylbenzaldehyde has been found in publicly available literature and safety data sheets. The following guide is an extrapolation based on the safety profiles of structurally similar benzaldehyde derivatives. Researchers and drug development professionals should treat this information as a preliminary precautionary guide and conduct a thorough risk assessment before handling this compound.

This technical guide provides an in-depth overview of the potential hazards, safety precautions, and handling protocols for this compound, aimed at researchers, scientists, and professionals in drug development. Due to the absence of specific toxicological and safety data for this compound, the information presented herein is synthesized from the safety data sheets (SDSs) of analogous compounds, including various isomers of dimethylbenzaldehyde and methoxybenzaldehyde.

Hazard Identification and Classification (Extrapolated)

Based on the hazard profiles of structurally related benzaldehydes, this compound is anticipated to pose the following hazards. These classifications should be considered provisional pending empirical data.

Potential GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

| Acute Aquatic Toxicity | Category 3 |

Signal Word: Warning

Potential Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H402: Harmful to aquatic life.

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table includes data for the closely related compound 4-Methoxybenzaldehyde (Anisaldehyde) to provide an estimation.

| Property | Value (for 4-Methoxybenzaldehyde) |

| Molecular Formula | C8H8O2 |

| Molecular Weight | 136.15 g/mol |

| Boiling Point | 248 °C |

| Melting Point | -1 °C |

| Flash Point | 116 °C |

| Density | 1.119 g/cm³ |

First-Aid Measures

Immediate and appropriate first-aid is crucial in case of accidental exposure. The following protocols are based on standard practices for handling irritating chemical compounds.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation, dizziness, nausea, or unconsciousness occurs, seek immediate medical attention. If breathing has stopped, provide artificial respiration. |

| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention. Wash contaminated clothing before reuse. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure risks.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from oxidizing agents and strong bases.

-

Store locked up.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield that meet EN166 or OSHA's 29 CFR 1910.133 standards. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors. |

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of chemical compounds like this compound in a research and development setting.

Caption: A logical workflow for the safe handling of chemical compounds.

A Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dimethylbenzaldehyde (CAS No. 38998-17-3), a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. This document details commercial sourcing, plausible synthetic routes, and the current landscape of its biological activity, with a focus on presenting clear, actionable information.

Commercial Availability

This compound is available from several commercial chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing a comparative overview of purity, available quantities, and pricing.

| Supplier | Product Code/CAS No. | Purity | Available Quantities | Price (USD) |

| ChemUniverse | P65547 | 97% | 250 mg | $41.00 |

| Oakwood Chemical | 065140 | 99% | 250 mg, 1 g | $16.00 (250mg), $28.00 (1g) |

| CymitQuimica | IN-DA003B3Z | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g | €25.00 (250mg) to €595.00 (100g)[1] |

| BLD Pharm | 38998-17-3 | - | - | - |

| Shanghai FChemicals Technology Co.,Ltd. | 38998-17-3 | 98% | - | - |

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation of 1-Methoxy-2,3-dimethylbenzene

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]

Generalized Experimental Protocol:

This protocol is a general guideline based on established procedures for the Vilsmeier-Haack reaction on similar substrates and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

1-Methoxy-2,3-dimethylbenzene (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous (or other suitable solvent)

-

Sodium acetate

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Formation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place anhydrous DMF. Cool the flask to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.[7] After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent, a chloroiminium salt.[3][7]

-

Formylation Reaction: Dissolve 1-methoxy-2,3-dimethylbenzene in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C with continuous stirring. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours.[2] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, cool the mixture back to 0°C in an ice bath. The reaction is then quenched by the slow addition of a cold aqueous solution of sodium acetate.[2] The mixture is stirred for a short period, and then the product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The final product, this compound, can be purified by standard techniques such as column chromatography on silica gel or recrystallization.

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

A thorough review of the available scientific literature did not yield specific information on the biological activity or the signaling pathways directly associated with this compound.

Substituted benzaldehydes as a class of compounds are known to be versatile intermediates in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[8][9] Their derivatives have been explored for various therapeutic applications. For instance, some methoxy-substituted benzaldehyde derivatives have been investigated for their antioxidant and antimicrobial properties.[10] However, it is crucial to note that these activities are not directly attributable to this compound without specific experimental evidence.

Given the lack of direct data, the biological profile of this compound remains an area for future investigation. Researchers in drug discovery may consider this compound as a scaffold or intermediate for the synthesis of novel molecules to be screened for various biological activities.

Due to the absence of information regarding the interaction of this compound with any biological pathways, a signaling pathway diagram cannot be provided at this time.

References

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Substituted aromatic aldehydes: Significance and symbolism [wisdomlib.org]

- 10. Buy 4-Methoxy-3-(methoxymethoxy)benzaldehyde | 5779-98-6 [smolecule.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various chemical entities, including pharmaceuticals and materials. Its structure, featuring a methoxy group and two adjacent methyl groups on the benzene ring, offers a unique scaffold for further chemical modifications. This document provides detailed protocols for the synthesis of this compound, focusing on the Vilsmeier-Haack formylation of 1-methoxy-2,3-dimethylbenzene (2,3-dimethylanisole).

Synthetic Pathway Overview

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1] The electron-donating nature of the methoxy and methyl groups on the starting material, 2,3-dimethylanisole, activates the aromatic ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a suitable choice.

The overall transformation is depicted in the following scheme:

Caption: Synthetic route to this compound.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis of this compound and its characterization.

Table 1: Reaction Parameters and Yield

| Starting Material | Reaction Type | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |

| 1-Methoxy-2,3-dimethylbenzene | Vilsmeier-Haack | POCl₃, DMF | DMF | 0 to 75 | 4-6 | This compound | 70-85 (Estimated) |

Note: The yield is an estimate based on similar Vilsmeier-Haack reactions on substituted anisoles. The actual yield may vary depending on the specific reaction conditions and scale.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1-10.3 (s, 1H, CHO), 7.5-7.7 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 3.8-4.0 (s, 3H, OCH₃), 2.2-2.4 (s, 3H, Ar-CH₃), 2.1-2.3 (s, 3H, Ar-CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-192 (C=O), 160-162 (C-OCH₃), 130-140 (Ar-C), 125-130 (Ar-C), 110-115 (Ar-CH), 55-57 (OCH₃), 15-20 (Ar-CH₃), 10-15 (Ar-CH₃) ppm. |